molecular formula C14H16N2O4S2 B2801285 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1798639-24-3

3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2801285
CAS No.: 1798639-24-3
M. Wt: 340.41
InChI Key: GNAJAOYQBYIJOX-UHFFFAOYSA-N
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Description

3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is a versatile compound with a unique structure that combines a thiazolidine-2,4-dione moiety with an azetidine ring substituted with a 4-ethylphenylsulfonyl group.

Mechanism of Action

Target of Action

Thiazolidine derivatives, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

For instance, they improve insulin resistance by activating the PPAR-γ receptor, which plays a crucial role in regulating carbohydrate and lipid metabolism . They also inhibit cytoplasmic Mur ligases, enzymes involved in the biosynthesis of bacterial cell walls, thereby exhibiting antimicrobial action .

Biochemical Pathways

Their hypoglycemic activity involves the PPAR-γ pathway, which regulates carbohydrate and lipid metabolism . Their antimicrobial action involves the inhibition of the Mur ligase pathway, which is crucial for bacterial cell wall biosynthesis .

Pharmacokinetics

Thiazolidine derivatives are generally known for their diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Thiazolidine derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . These effects are likely a result of their interaction with their targets and the subsequent changes in cellular function.

Action Environment

The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , which could potentially influence the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multi-step reactions. One common approach is the reaction of 4-ethylbenzenesulfonyl chloride with azetidine-3-amine to form the intermediate 1-((4-ethylphenyl)sulfonyl)azetidin-3-amine. This intermediate is then reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to enhance selectivity, reduce waste, and improve the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The azetidine ring and thiazolidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the azetidine or thiazolidine rings .

Scientific Research Applications

3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in material science for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine-2,4-dione core structure and exhibit similar biological activities.

    Azetidine derivatives: Compounds containing the azetidine ring are known for their diverse chemical reactivity and biological properties.

Uniqueness

3-(1-((4-Ethylphenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione is unique due to the combination of the thiazolidine-2,4-dione and azetidine moieties, along with the 4-ethylphenylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[1-(4-ethylphenyl)sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-2-10-3-5-12(6-4-10)22(19,20)15-7-11(8-15)16-13(17)9-21-14(16)18/h3-6,11H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAJAOYQBYIJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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